ソルベントレッド119

説明

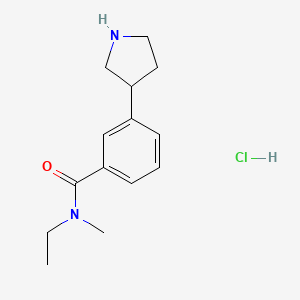

N-ethyl-N-methyl-3-(pyrrolidin-3-yl)benzamide hydrochloride, also known as N-ethyl-N-methyl-3-(pyrrolidin-3-yl)benzamide hydrochloride, is a useful research compound. Its molecular formula is C14H21ClN2O and its molecular weight is 268.785. The purity is usually 95%.

BenchChem offers high-quality N-ethyl-N-methyl-3-(pyrrolidin-3-yl)benzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-ethyl-N-methyl-3-(pyrrolidin-3-yl)benzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

有機化学合成

ソルベントレッド119は、深共晶溶媒(DES)として、有機化学合成において重要な役割を果たします。低揮発性と高い溶解性などの独自の物理化学的性質により、さまざまな反応に最適な媒体となっています。 安定で非揮発性の環境を必要とする反応の促進に特に役立ちます {svg_1}.

電気化学的析出

電気化学の分野では、this compoundは電気化学的析出に使用されます。 その安定性と優れた溶解能力により、析出過程を精密に制御することができ、特定の特性を持つ薄膜やコーティングの作成に不可欠です {svg_2}.

材料調製

この溶媒は、特にポリマーや複合材料の合成における材料の調製に関与しています。 幅広い物質を溶解する能力により、均一な混合物を形成することができ、これは均一な特性を持つ材料の製造に不可欠です {svg_3}.

バイオマス触媒変換

This compoundは、バイオマス触媒変換プロセスに適用されています。 バイオマスの貴重な化学物質への変換を促進するグリーン溶媒として機能し、持続可能なエネルギー源の開発に貢献しています {svg_4}.

抽出と分離

この化合物は、抽出と分離技術にも使用されています。 その強い溶解性と生分解性により、環境に優しい方法で複雑な混合物から化合物を分離するための好ましい選択肢となっています {svg_5}.

検出と分析

分析化学では、this compoundはさまざまな物質の検出と分析に使用されています。 クロマトグラフィーや分光法などのさまざまな分析技術との互換性により、正確で感度の高い測定が可能です {svg_6}.

ナノテクノロジー

この溶媒は、特にナノ粒子の合成と安定化において、ナノテクノロジーで応用されています。 その物理化学的性質は、粒子サイズと分布の制御を促進し、これは所望の機能を持つナノ材料の作成に不可欠です {svg_7}.

薬物送達

最後に、this compoundは薬物送達システムで研究されています。 幅広い分子を可溶化できるため、薬物を制御された方法で標的に送達するための新しいデバイスを開発する機会を提供します {svg_8}.

作用機序

Target of Action

Solvent Red 119, also known as N-ethyl-N-methyl-3-(pyrrolidin-3-yl)benzamide hydrochloride, is primarily used as a dye. Its primary targets are various materials that require coloring, such as plastic coatings, leather finishes, wood stains, stationery ink, printing ink, baking finishes, aluminum foil coloring, and hot stamping foil coloring .

Mode of Action

The mechanism of action in dyeing involves the interaction between Solvent Red 119 molecules and the material being dyed, resulting in the absorption and reflection of specific wavelengths of light . This interaction changes the color of the material, giving it a yellowish-red appearance .

Pharmacokinetics

It is known to have good solubility in solvents , which aids in its application as a dye.

Result of Action

The result of Solvent Red 119’s action is a change in color of the target material. The dye has good light and heat fastness, meaning it retains its color well when exposed to light and heat . This makes it suitable for use in a variety of industrial applications.

Action Environment

The efficacy and stability of Solvent Red 119 can be influenced by environmental factors such as light and heat. It is known to have good light and heat fastness , meaning it retains its color well under these conditions. It is also soluble in various organic solvents, which can affect its application and the resulting color intensity .

生化学分析

Biochemical Properties

N-ethyl-N-methyl-3-(pyrrolidin-3-yl)benzamide hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific receptors and enzymes, influencing their activity and function. For instance, it may interact with enzymes involved in neurotransmitter synthesis, thereby modulating their activity and affecting neurotransmitter levels in the brain . Additionally, N-ethyl-N-methyl-3-(pyrrolidin-3-yl)benzamide hydrochloride can form complexes with proteins, altering their conformation and function .

Cellular Effects

The effects of N-ethyl-N-methyl-3-(pyrrolidin-3-yl)benzamide hydrochloride on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis . Furthermore, N-ethyl-N-methyl-3-(pyrrolidin-3-yl)benzamide hydrochloride can modulate gene expression by interacting with transcription factors and other regulatory proteins . This modulation can result in altered levels of key metabolic enzymes, impacting cellular metabolism .

Molecular Mechanism

At the molecular level, N-ethyl-N-methyl-3-(pyrrolidin-3-yl)benzamide hydrochloride exerts its effects through various mechanisms. One primary mechanism involves binding interactions with biomolecules such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific target . Additionally, N-ethyl-N-methyl-3-(pyrrolidin-3-yl)benzamide hydrochloride can influence gene expression by binding to DNA or interacting with transcription factors . These interactions can result in changes in the expression of genes involved in critical cellular processes, thereby affecting overall cell function .

Temporal Effects in Laboratory Settings

The temporal effects of N-ethyl-N-methyl-3-(pyrrolidin-3-yl)benzamide hydrochloride in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors such as light and heat can lead to gradual degradation . In vitro and in vivo studies have shown that N-ethyl-N-methyl-3-(pyrrolidin-3-yl)benzamide hydrochloride can have sustained effects on cellular function, with some effects persisting even after the compound is no longer present .

Dosage Effects in Animal Models

The effects of N-ethyl-N-methyl-3-(pyrrolidin-3-yl)benzamide hydrochloride vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as modulating neurotransmitter levels and improving cognitive function . At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and organ damage . Threshold effects have been observed, where the compound’s efficacy and safety profile change significantly with varying dosages .

Metabolic Pathways

N-ethyl-N-methyl-3-(pyrrolidin-3-yl)benzamide hydrochloride is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by liver enzymes, leading to the formation of active or inactive metabolites . These metabolites can further interact with other metabolic pathways, affecting metabolic flux and metabolite levels . The interactions of N-ethyl-N-methyl-3-(pyrrolidin-3-yl)benzamide hydrochloride with metabolic enzymes can also influence the overall metabolic profile of cells and tissues .

Transport and Distribution

The transport and distribution of N-ethyl-N-methyl-3-(pyrrolidin-3-yl)benzamide hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporter proteins, facilitating its entry into cells . Once inside, it can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . The distribution of N-ethyl-N-methyl-3-(pyrrolidin-3-yl)benzamide hydrochloride within tissues can also be affected by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of N-ethyl-N-methyl-3-(pyrrolidin-3-yl)benzamide hydrochloride is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression . Alternatively, it may be targeted to the mitochondria, influencing mitochondrial function and cellular metabolism .

生物活性

N-ethyl-N-methyl-3-(pyrrolidin-3-yl)benzamide hydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a detailed overview of its biochemical properties, cellular effects, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

1. Chemical Structure and Properties

N-ethyl-N-methyl-3-(pyrrolidin-3-yl)benzamide hydrochloride has the molecular formula and a molecular weight of approximately 268.78 g/mol. The compound features a benzamide structure with a pyrrolidine ring, enhancing its solubility and biological activity.

2.1 Interaction with Biological Macromolecules

The compound exhibits notable interactions with various enzymes and receptors, influencing their activity. Key findings include:

- Receptor Binding : It has been shown to bind to serotonin and dopamine receptors, suggesting its role in modulating neurotransmitter systems.

- Enzyme Modulation : Interaction studies indicate that it may affect neurotransmitter synthesis pathways, potentially altering levels of key neurotransmitters in the brain.

2.2 Pharmacological Effects

The compound has demonstrated a range of pharmacological effects, including:

- Neurotransmitter Modulation : Influences dopaminergic and serotonergic pathways, which may have implications for treating neurological disorders.

- Anti-inflammatory Activity : Preliminary studies suggest potential anti-inflammatory properties, indicating its utility in pain management.

3.1 Impact on Cell Signaling

N-ethyl-N-methyl-3-(pyrrolidin-3-yl)benzamide hydrochloride influences several cellular processes:

- Cell Proliferation and Apoptosis : It can activate or inhibit specific signaling pathways that affect cell growth and programmed cell death.

3.2 Gene Expression Modulation

Studies indicate that this compound can alter gene expression profiles in various cell types, leading to changes in cellular responses such as differentiation and metabolism.

The mechanism of action involves binding to specific receptors or enzymes, modulating their activity. This interaction can lead to:

- Agonistic or Antagonistic Effects : Depending on the target receptor, it may act as either an agonist or antagonist, influencing signal transduction pathways that regulate cellular responses.

5.1 Neuropharmacological Studies

A study investigated the effects of N-ethyl-N-methyl-3-(pyrrolidin-3-yl)benzamide hydrochloride on animal models exhibiting symptoms of anxiety and depression. Results showed significant improvements in behavior consistent with increased serotonergic activity, supporting its potential use as an antidepressant.

5.2 Anti-inflammatory Research

In vitro studies demonstrated that the compound reduced pro-inflammatory cytokine production in macrophages, highlighting its potential as an anti-inflammatory agent.

6.1 Biological Activity Summary

| Activity Type | Observations | Reference |

|---|---|---|

| Neurotransmitter Modulation | Alters levels of serotonin and dopamine | |

| Anti-inflammatory | Reduces cytokine production | |

| Cell Proliferation | Affects signaling pathways related to growth |

6.2 Comparison with Similar Compounds

| Compound | Neurotransmitter Interaction | Anti-inflammatory Effect | Reference |

|---|---|---|---|

| N-ethyl-N-methyl-3-(pyrrolidin-3-yl)benzamide hydrochloride | Yes | Yes | |

| Other Pyrrole Derivatives | Variable | Limited |

7. Conclusion

N-ethyl-N-methyl-3-(pyrrolidin-3-yl)benzamide hydrochloride is a promising compound with diverse biological activities, particularly in modulating neurotransmitter systems and exhibiting anti-inflammatory effects. Ongoing research is essential to fully elucidate its mechanisms of action and potential therapeutic applications in treating neurological disorders and inflammatory conditions.

特性

IUPAC Name |

N-ethyl-N-methyl-3-pyrrolidin-3-ylbenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O.ClH/c1-3-16(2)14(17)12-6-4-5-11(9-12)13-7-8-15-10-13;/h4-6,9,13,15H,3,7-8,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRKOTWNXVJULFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(=O)C1=CC=CC(=C1)C2CCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70676559 | |

| Record name | N-Ethyl-N-methyl-3-(pyrrolidin-3-yl)benzamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1223748-27-3, 12237-27-3 | |

| Record name | Benzamide, N-ethyl-N-methyl-3-(3-pyrrolidinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1223748-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethyl-N-methyl-3-(pyrrolidin-3-yl)benzamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | C.I. Solvent Red 119 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.516 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。